An In-depth Technical Guide to the Synthesis of S-Butyrylthiocholine Iodide for Research Applications
An In-depth Technical Guide to the Synthesis of S-Butyrylthiocholine Iodide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of S-butyrylthiocholine iodide, a crucial chromogenic substrate for the determination of butyrylcholinesterase (BChE) activity. Understanding the synthesis of this reagent is vital for researchers in neuroscience, drug development for neurodegenerative diseases like Alzheimer's, and in the clinical monitoring of exposure to cholinesterase inhibitors such as organophosphates.[1] This document outlines a robust four-step synthetic pathway, provides detailed experimental protocols, and includes a workflow for its primary research application.
Overview of the Synthetic Pathway
The synthesis of S-butyrylthiocholine iodide is efficiently achieved through a four-step reaction sequence starting from the readily available 2-(tert-butoxycarbonylamino)ethanethiol. The overall pathway involves acylation, deprotection of the amine, reductive methylation, and finally, quaternization of the tertiary amine to yield the desired product.[2] A Chinese patent describes this method as being simple to operate, environmentally friendly, high in yield, and suitable for large-scale preparation, with a reported overall yield of approximately 60%.[2]
Logical Flow of the Synthesis
Caption: Four-step synthesis of S-Butyrylthiocholine Iodide.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and properties of S-butyrylthiocholine iodide.
Table 1: Reagents and Molar Equivalents for Synthesis
| Step | Starting Material | Reagent(s) | Molar Equivalent (Reagent) | Solvent |
|---|---|---|---|---|
| 1. Acylation | 2-(tert-butoxycarbonylamino)ethanethiol | Butyryl chloride, Triethylamine | 1.0-1.2 eq | Dichloromethane (B109758), Ethyl acetate, THF, etc.[2] |
| 2. Deprotection | S-2-(tert-butoxycarbonylamino)ethyl butyrylthiol | Hydrogen chloride (4M in dioxane) | Excess | Dioxane, Methanol |
| 3. Methylation | S-2-aminobutyrylthiol ethyl ester HCl | Formaldehyde, Sodium acetoxyborohydride | Excess | Organic Solvent |
| 4. Quaternization | S-2-(dimethylamino)butyrylthiol ethyl ester | Methyl iodide | 1.2 eq[2] | Tetrahydrofuran (THF)[2] |
Table 2: Reaction Conditions and Yields
| Step | Reaction | Temperature | Duration | Reported Yield |
|---|---|---|---|---|
| 1 | Acylation | 0 °C to Room Temp | 2-4 hours | High (Specific yield not reported) |
| 2 | Deprotection | Room Temp | 2-16 hours | High (Specific yield not reported) |
| 3 | Reductive Methylation | Room Temp | 1-2 hours | High (Specific yield not reported) |
| 4 | Quaternization | 20-30 °C | Overnight | 94%[2] |
| | Overall | | | ~60% [2] |
Table 3: Physicochemical and Spectroscopic Data
| Property | Value |
|---|---|
| Molecular Formula | C₉H₂₀INOS[3][4] |
| Molecular Weight | 317.23 g/mol [3][4] |
| Appearance | White to yellowish crystalline solid[2] |
| Melting Point | 171-174 °C |
| Solubility | Soluble in water |
| ¹H NMR (400MHz, D₂O) | δ 3.41-3.43 (m, 2H), 3.38-3.40 (m, 2H), 3.14 (s, 9H), 2.60 (t, J=7.2Hz, 2H), 1.58-1.63 (m, 2H), 0.85 (t, J=7.2Hz, 3H)[2] |
Detailed Experimental Protocols
The following protocols are based on the synthetic pathway described in Chinese patent CN108586300B and supplemented with standard organic synthesis procedures.[2]
Step 1: Acylation of 2-(tert-butoxycarbonylamino)ethanethiol
This step involves the formation of a thioester bond by reacting the thiol group of the starting material with butyryl chloride.
-
Materials:
-
2-(tert-butoxycarbonylamino)ethanethiol
-
Butyryl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 2-(tert-butoxycarbonylamino)ethanethiol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add butyryl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain S-2-(tert-butoxycarbonylamino)ethyl butyrylthiol as an oil or solid. The crude product can be used in the next step without further purification.
-
Step 2: Deprotection of S-2-(tert-butoxycarbonylamino)ethyl butyrylthiol
This step removes the tert-butoxycarbonyl (Boc) protecting group from the amine under acidic conditions.
-
Materials:
-
S-2-(tert-butoxycarbonylamino)ethyl butyrylthiol
-
4M Hydrogen chloride in dioxane
-
Dioxane (anhydrous)
-
Diethyl ether (anhydrous)
-
-
Procedure:
-
Dissolve the crude S-2-(tert-butoxycarbonylamino)ethyl butyrylthiol (1.0 eq) in a minimal amount of anhydrous dioxane.
-
Add an excess of 4M HCl in dioxane (e.g., 5-10 equivalents) to the solution at room temperature.
-
Stir the mixture for 2-16 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the hydrochloride salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield S-2-aminobutyrylthiol ethyl ester hydrochloride.
-
Step 3: Reductive Methylation of S-2-aminobutyrylthiol ethyl ester hydrochloride
This step introduces two methyl groups to the primary amine via reductive amination.
-
Materials:
-
S-2-aminobutyrylthiol ethyl ester hydrochloride
-
Aqueous formaldehyde solution (37%)
-
Sodium acetoxyborohydride
-
Sodium carbonate
-
An appropriate organic solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Deionized water
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Suspend S-2-aminobutyrylthiol ethyl ester hydrochloride (1.0 eq) in the chosen organic solvent.
-
Add sodium carbonate in portions to neutralize the hydrochloride salt.
-
Add aqueous formaldehyde solution (2.5 eq) dropwise to the mixture.
-
In a separate flask, prepare a solution or suspension of sodium acetoxyborohydride (2.5 eq) in the same organic solvent.
-
Slowly add the sodium acetoxyborohydride to the reaction mixture.
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
After the reaction is complete, carefully quench with water.
-
Extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield S-2-(dimethylamino)butyrylthiol ethyl ester.
-
Step 4: Quaternization of S-2-(dimethylamino)butyrylthiol ethyl ester
The final step involves the methylation of the tertiary amine to form the quaternary ammonium (B1175870) salt, S-butyrylthiocholine iodide.
-
Materials:
-
S-2-(dimethylamino)butyrylthiol ethyl ester
-
Methyl iodide
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve S-2-(dimethylamino)butyrylthiol ethyl ester (1.0 eq, e.g., 4500 g, 2.85 mol) in anhydrous THF (e.g., 3 L) under a nitrogen atmosphere.[2]
-
Maintain the internal temperature at 20-30 °C while adding methyl iodide (1.2 eq, e.g., 485.6 g, 3.42 mol) dropwise.[2]
-
After the addition is complete, stir the reaction mixture overnight at room temperature in the dark.[2]
-
Monitor the reaction completion by TLC.[2]
-
Filter the resulting white solid precipitate.[2]
-
Wash the solid with THF.[2]
-
Dry the product at 30 °C under reduced pressure to obtain S-butyrylthiocholine iodide.[2] A yield of 94% has been reported for this step.[2]
-
Application in Research: Butyrylcholinesterase Activity Assay
S-butyrylthiocholine iodide is the substrate of choice for measuring BChE activity using the Ellman's assay.[5][6] In this assay, BChE hydrolyzes S-butyrylthiocholine to thiocholine (B1204863) and butyrate. The produced thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[1]
Experimental Workflow for BChE Activity Assay
Caption: Workflow for a typical BChE activity assay using S-Butyrylthiocholine Iodide.
Detailed Protocol for BChE Activity Assay (Microplate Format)
This protocol is a generalized version of the modified Ellman's method.[5]
-
Materials:
-
S-butyrylthiocholine iodide
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (100 mM, pH 7.4)
-
Biological sample containing BChE (e.g., human serum, diluted 400-fold in phosphate buffer)[5]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a 0.5 mM solution of DTNB in 100 mM phosphate buffer (pH 7.4).
-
Prepare a 5 mM solution of S-butyrylthiocholine iodide in 100 mM phosphate buffer (pH 7.4).
-
-
Assay Setup:
-
In each well of a 96-well microplate, add the components to a final volume of 200 µL. This typically includes:
-
Phosphate buffer
-
A specific volume of the 0.5 mM DTNB solution.
-
The diluted biological sample.
-
-
-
Reaction:
-
Pre-incubate the plate at a constant temperature (e.g., 25 °C) for 5 minutes.
-
Initiate the reaction by adding the 5 mM S-butyrylthiocholine iodide solution to each well.
-
-
Measurement:
-
Immediately place the microplate in the reader and begin measuring the absorbance at 412 nm.
-
Take readings at regular intervals (e.g., every minute) for a set period (e.g., 20 minutes) to determine the initial reaction velocity.
-
-
Calculation:
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of the 5-thio-2-nitrobenzoate anion (14,150 M⁻¹cm⁻¹) to calculate the BChE activity in the sample.
-
-
This comprehensive guide provides researchers with the necessary information to synthesize S-butyrylthiocholine iodide and utilize it effectively in BChE activity assays, facilitating further advancements in related fields of study.
References
- 1. nbinno.com [nbinno.com]
- 2. CN108586300B - Synthetic method of S-butyrylthiocholine iodide - Google Patents [patents.google.com]
- 3. Butyrylthiocholine iodide | C9H20INOS | CID 74630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.2.1. In Vitro Cholinesterase Assay [bio-protocol.org]
